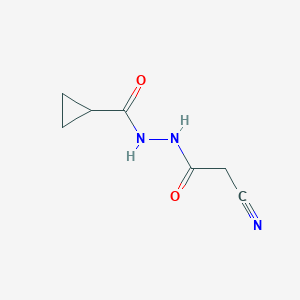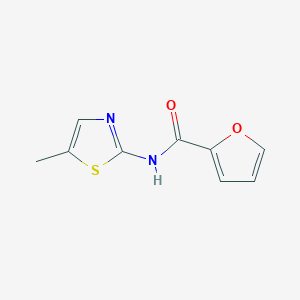![molecular formula C16H20F3N3OS B12484000 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484000.png)
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a compound that has garnered interest in the scientific community due to its potential pharmacological applications. This compound features a piperidine ring, a trifluoromethyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route may include:
Formation of the Piperidine Derivative: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents.
Formation of the Carbamothioyl Moiety: This step involves the reaction of the intermediate compound with a thiocarbamoylating agent.
Final Coupling: The final step involves coupling the intermediate with propanamide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamothioyl moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets, such as SRPKs. By inhibiting these kinases, the compound can disrupt the phosphorylation of serine/arginine-rich proteins, leading to alterations in pre-mRNA splicing and the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can be compared with other similar compounds, such as:
N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340): Both compounds share a similar structure and mechanism of action, but SRPIN340 has been more extensively studied for its antileukemia effects.
Piperidine Derivatives: Compounds with a piperidine nucleus have been widely studied for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20F3N3OS |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H20F3N3OS/c1-2-14(23)21-15(24)20-12-10-11(16(17,18)19)6-7-13(12)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H2,20,21,23,24) |
Clave InChI |
ANQBBNFKGNJBJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-6-fluorobenzyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483926.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12483932.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12483950.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12483965.png)

![4-[3-(4-hydroxy-3-methoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12483980.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483997.png)
![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484011.png)

![Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484022.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
